molecular formula C17H23FO3 B1326154 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorovalerophenone CAS No. 898786-15-7

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorovalerophenone

Cat. No. B1326154
M. Wt: 294.36 g/mol
InChI Key: WTKIHBUKFVSNKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-fluorovalerophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, a functional group that is often used as a protecting group in organic synthesis. The molecule also contains a fluorine atom and a ketone group, which could potentially be involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the 1,3-dioxane ring and the ketone group. These groups could potentially engage in various intra- and intermolecular interactions, affecting the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the ketone group and the fluorine atom. The ketone could potentially undergo various addition reactions, while the C-F bond is generally quite stable but could potentially be involved in certain types of reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone group and the electronegative fluorine atom could affect its solubility, while the 1,3-dioxane ring could influence its stability and reactivity .

Scientific Research Applications

  • Progesterone Receptor Modulators : Research by Fensome et al. (2008) explored 3,3-dialkyl-5-aryloxindole series as progesterone receptor (PR) modulators for applications in female healthcare. They found that the size of the 3,3-dialkyl substituent is crucial for controlling the functional response, with small groups like dimethyl affording potent PR antagonists (Fensome et al., 2008).

  • Synthesis and Structure Analysis : Kuhn et al. (2003) synthesized a compound involving a similar dioxan structure, demonstrating its use in structural and synthetic chemistry. The crystal structure analysis of the synthesized compound provides insights into the betaine nature of these compounds, expanding the understanding of such molecular structures (Kuhn, Al-Sheikh, & Steimann, 2003).

  • Plastic Solar Cells : Jørgensen and Krebs (2005) used monomers with a dimethyl-dioxan structure for the synthesis of oligophenylenevinylenes, which were then tested as active materials in photovoltaic cells. This study demonstrates the potential application of such compounds in renewable energy technology (Jørgensen & Krebs, 2005).

  • DFT Investigations : Vessally et al. (2011) performed a detailed study involving density functional theory (DFT) to understand the vibrational wavenumbers and chemical shift values of dimethyl-dioxan compounds, which is crucial for theoretical chemistry and computational material science (Vessally et al., 2011).

  • Glycerol Conversion in Chemistry : Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with dimethyl acetals to form [1,3]dioxan-5-ols, highlighting the role of such compounds in chemical synthesis and the development of novel platform chemicals (Deutsch, Martin, & Lieske, 2007).

  • Anti-inflammatory Drug Development : Li et al. (2008) synthesized N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids as novel anti-inflammatory agents. Their study not only provides new compounds but also includes a QSAR analysis for future drug development (Li et al., 2008).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring new synthetic routes, investigating its reactivity and interactions with other molecules, and testing its biological activity .

properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FO3/c1-17(2)11-20-16(21-12-17)9-4-3-8-15(19)13-6-5-7-14(18)10-13/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKIHBUKFVSNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645932
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-fluorovalerophenone

CAS RN

898786-15-7
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-fluorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.